5-氨基-1-(乙基氨基羰基硫代)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of Ethyl 5-Amino-1-(Ethylcarbamothioyl)-1H-Pyrazole-4-Carboxylate

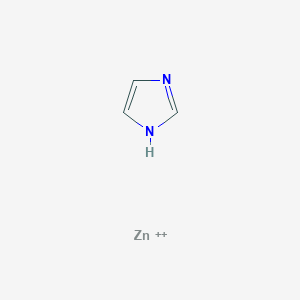

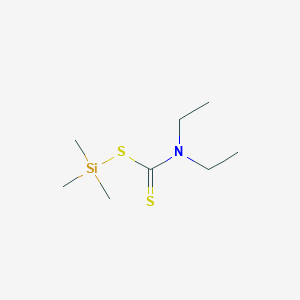

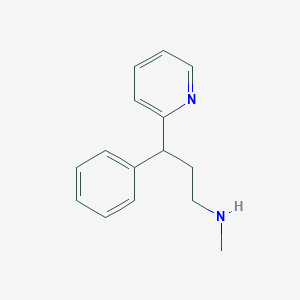

Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are synthesized through various methods and can be further modified to enhance their biological properties or to create new compounds with potential applications in pharmaceuticals and agriculture .

Synthesis Analysis

The synthesis of ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate and related compounds typically involves multi-step reactions starting from simple precursors. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can be acetylated to yield N-acetylated derivatives . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These reactions often exhibit high regioselectivity and can be optimized for better yields and selectivity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined to belong to the monoclinic space group with specific cell parameters . Additionally, spectroscopic methods such as NMR, FT-IR, and MS are used to elucidate the structure and confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions are often selective and can be used to synthesize a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of a trimethylsilyl group in ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate broadens its bioactivity spectrum . The properties of these compounds can be further explored using computational methods such as density functional theory (DFT) to predict their behavior and interactions with biological targets .

科学研究应用

杂环化合物合成

研究强调了吡唑衍生物,包括“5-氨基-1-(乙基氨基羰基硫代)-1H-吡唑-4-羧酸乙酯”,在杂环化合物合成中的重要作用。这些化合物对于开发具有各种药理作用的新药至关重要。例如,4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的化学性质证明了该化合物作为杂环合成中的特权支架的用途,包括吡唑并咪唑和-噻唑、螺吡啶、螺吡咯、螺吡喃等。这种反应性支撑了该分子在创建杂环化合物和染料中的价值,为从广泛的前体(包括胺和酚)生成多功能氰亚甲基染料提供了温和的反应条件(Gomaa & Ali, 2020)。

药物化学

在药物化学中,吡唑羧酸衍生物,如“5-氨基-1-(乙基氨基羰基硫代)-1H-吡唑-4-羧酸乙酯”,已显示出巨大的潜力。这些衍生物表现出广泛的生物活性,包括抗菌、抗癌、抗炎和抗抑郁作用。这些衍生物的合成和生物应用已得到全面综述,强调了它们在开发新治疗剂中的重要性(Cetin, 2020)。

作用机制

Target of Action

Similar compounds have shown interactions with various cellular targets, including enzymes and receptors involved in critical biological processes .

Mode of Action

The presence of the amino group and additional functionality in the pyridine ring could significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of pharmacological effects .

Result of Action

Similar compounds have demonstrated inhibitory effects on growth and proliferation in various human cancer cell lines .

Action Environment

It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .

属性

IUPAC Name |

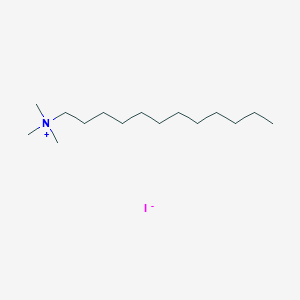

ethyl 5-amino-1-(ethylcarbamothioyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-3-11-9(16)13-7(10)6(5-12-13)8(14)15-4-2/h5H,3-4,10H2,1-2H3,(H,11,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFQGBKUXITKEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1C(=C(C=N1)C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407091 |

Source

|

| Record name | Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

19375-62-3 |

Source

|

| Record name | Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)